

Milademetan vs trabectedin progression-free survival

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Compound Focus: Milademetan tosylate hydrate

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Efficacy and Safety Comparison

Parameter	Milademetan	Trabectedin	Notes
Median PFS (Primary Endpoint)	3.6 months [1] [2] [3]	2.2 months [1] [2] [3]	Hazard Ratio (HR): 0.89; 95% CI: 0.61-1.29; P = 0.53 [1] [3]
Overall Survival (OS)	9.4 - 9.5 months [2] [3]	10.2 months [2] [3]	HR: 1.27; 95% CI: 0.80-2.04 [3]
Objective Response Rate (ORR)	4.7% [2] [3]	3.4% [2] [3]	Per blinded independent central review
Most Common Any-Grade TEAEs	Nausea (62.8%), Thrombocytopenia (60.5%), Neutropenia (41.9%) [3]	Nausea (58.2%), Neutropenia (35.4%), Thrombocytopenia (24.1%) [3]	TEAEs: Treatment-emergent adverse events
Most Common Grade 3/4 TEAEs	Thrombocytopenia (39.5%), Neutropenia	Neutropenia (25.3%), Thrombocytopenia	

Parameter	Milademetan	Trabectedin	Notes
	(25.6%), Anemia (11.6%) [1] [3]	(13.9%), Anemia (17.7%) [3]	
Dose Reductions	44.2% [1] [4] [3]	29.1% [1] [4] [3]	
Discontinuations due to AEs	11.6% [1] [4] [3]	19.0% [1] [4] [3]	

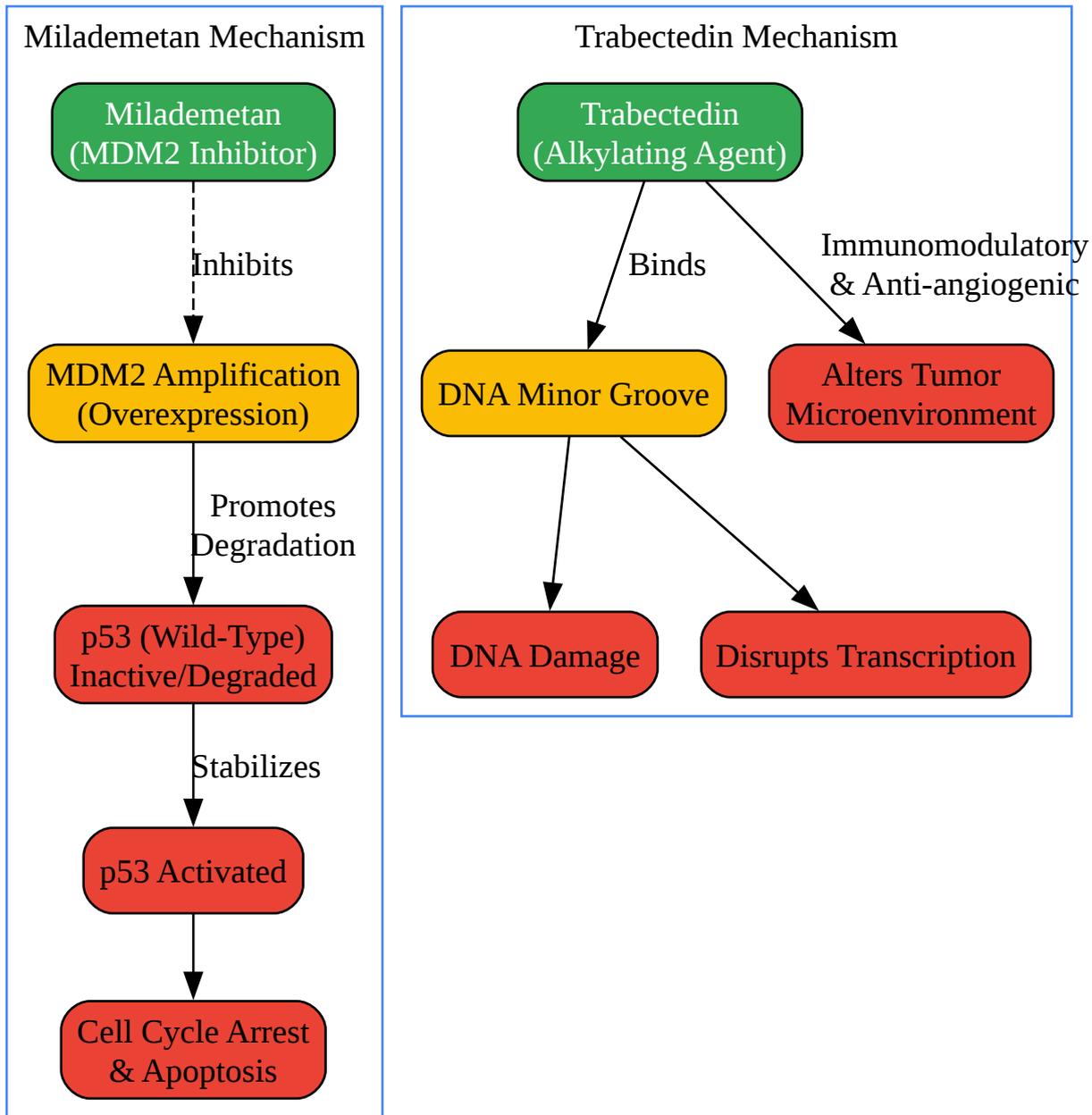
Experimental Protocol of the MANTRA Trial

The data in the table above was generated under a rigorous clinical trial protocol.

- **Study Identifier:** NCT04979442 [1]
- **Study Design:** Global, randomized, multicenter, open-label, Phase 3 study [1] [2].
- **Patient Population:** 175 patients with unresectable or metastatic dedifferentiated liposarcoma (DD LPS) who had progressed on at least one prior anthracycline-based therapy [1] [3].
- **Treatment Regimens:**
 - **Milademetan Arm:** Oral milademetan 250 mg once daily on days 1-3 and 15-17 of each 28-day cycle [1].
 - **Trabectedin Arm:** Intravenous trabectedin 1.5 mg/m² via 24-hour infusion, every 3 weeks [1].
- **Primary Endpoint:** Progression-free survival (PFS) assessed by blinded independent central review (BICR) [1] [2].
- **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), disease control rate, duration of response, and safety [1] [4].

Mechanisms of Action

The two drugs work through fundamentally different mechanisms, as illustrated below.



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Interpretation and Future Directions

The MANTRA trial concluded that milademetan did not show a PFS advantage over the standard therapy, trabectedin [1] [3]. The key implications are:

- **Clinical Outcome:** The similar efficacy outcomes mean trabectedin remains a standard of care. The choice between them may depend on individual patient factors and the distinct safety profiles [2].
- **Safety Considerations:** While discontinuation due to adverse events was less frequent with milademetan, it required dose reductions more often. Its hematological toxicity (thrombocytopenia, neutropenia) was more pronounced [1] [4] [3].
- **Future of MDM2 Inhibition:** The developer halted further development of milademetan as a single agent for liposarcoma [4]. Research continues to focus on **combination therapies** and using **biomarkers** (like MDM2 amplification and wild-type TP53) to identify responsive patient populations in other solid tumors through trials like MANTRA-2 (NCT05012397) [5] [3].

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